molecular formula C₈H₁₄O₆S B1146941 Ethyl 1-Thio-beta-D-glucuronide CAS No. 117757-06-9

Ethyl 1-Thio-beta-D-glucuronide

Cat. No.: B1146941
CAS No.: 117757-06-9
M. Wt: 238.26
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Mechanism of Action

Target of Action

Ethyl 1-Thio-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid, is a minor phase II metabolite of ethyl alcohol (ethanol). It is formed by enzymatic conjugation of ethanol with glucuronic acid in the liver . The primary target of this compound is the enzyme UDP-Glucuronosyltransferases (UGTs), which catalyzes the glucuronidation process .

Mode of Action

The compound interacts with its target, UGTs, by undergoing a biochemical reaction known as glucuronidation. In this process, a glucuronic acid moiety is transferred from uridine-5′-diphospho (UDP)-alpha-D-glucuronic acid to ethanol, forming this compound . This reaction results in the formation of a more water-soluble compound, facilitating the excretion of the metabolite from the body .

Biochemical Pathways

The glucuronidation process, catalyzed by UGTs, is a part of the phase II metabolism in the liver. This pathway plays a crucial role in the detoxification and elimination of a wide range of endogenous and xenobiotic compounds . The formation of this compound represents a minor pathway in the metabolism of ethanol .

Pharmacokinetics

The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and genetic variations in the UGTs .

Result of Action

The formation of this compound from ethanol represents a detoxification process. The resulting compound is a direct biomarker for alcohol, and its detection provides accurate identification of alcohol consumption . It is used as a biomarker due to its prolonged elimination and incorporation in keratinized tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other substances that are also metabolized by UGTs could potentially affect the metabolism of ethanol. Additionally, factors such as the individual’s health status, age, and genetic makeup can influence the activity of UGTs and thus the formation of this compound .

Biochemical Analysis

Biochemical Properties

Ethyl 1-Thio-beta-D-glucuronide participates in biochemical reactions primarily through glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This enzyme facilitates the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. This compound interacts with beta-glucuronidase, an enzyme that hydrolyzes glucuronides to release the aglycone and glucuronic acid. This interaction is crucial for the metabolism and excretion of various compounds, including drugs and toxins .

Cellular Effects

This compound influences cellular processes by modulating the activity of enzymes involved in glucuronidation and hydrolysis. It affects cell signaling pathways by altering the levels of glucuronidated metabolites, which can impact gene expression and cellular metabolism. The presence of this compound in cells can lead to changes in the detoxification processes, influencing the overall cellular function and health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with UDP-glucuronosyltransferase and beta-glucuronidase. It binds to these enzymes, facilitating the transfer of glucuronic acid to various substrates or the hydrolysis of glucuronides. This process is essential for the detoxification and excretion of numerous compounds. This compound can also influence gene expression by modulating the levels of glucuronidated metabolites, which act as signaling molecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of enzymes. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the presence of this compound can impact cellular detoxification processes and overall cell health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance the detoxification processes by facilitating the conjugation and excretion of various compounds. At high doses, this compound may exhibit toxic effects, potentially leading to adverse outcomes such as enzyme inhibition or cellular damage. These dose-dependent effects highlight the importance of careful dosage regulation in research and therapeutic applications .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, where it interacts with UDP-glucuronosyltransferase to facilitate the conjugation of glucuronic acid to various substrates. This pathway is crucial for the metabolism and excretion of numerous endogenous and exogenous compounds. The presence of this compound can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can impact its biochemical activity and its effects on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular organelles. The subcellular localization of this compound can impact its activity and function, influencing various cellular processes .

Preparation Methods

The synthesis of Ethyl 1-Thio-beta-D-glucuronide involves a multi-step reaction process. One common method includes the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another step involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water . These steps ensure the formation of the desired compound with high purity.

Chemical Reactions Analysis

Ethyl 1-Thio-beta-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 1-Thio-beta-D-glucuronide is similar to other glucuronides, such as:

  • Mthis compound
  • Propyl 1-Thio-beta-D-glucuronide
  • Butyl 1-Thio-beta-D-glucuronide

Compared to these compounds, this compound is unique due to its specific molecular structure and its role in proteomics research .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLTPWYCFDKGU-XDUWNTRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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